molecular formula C17H19F6N3OS B11096154 N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide

N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide

Cat. No.: B11096154
M. Wt: 427.4 g/mol
InChI Key: XCGMNSNZNLRUHP-UHFFFAOYSA-N
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Description

N-{2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PENTANAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a tetrahydrobenzothiophene moiety, and a hexafluoropropanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PENTANAMIDE typically involves multiple steps:

    Formation of the Tetrahydrobenzothiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.

    Attachment of the Hexafluoropropanyl Group: This step involves the reaction of the intermediate with hexafluoropropanol in the presence of a suitable catalyst.

    Formation of the Final Amide: The final step involves the reaction of the intermediate with pentanoyl chloride under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PENTANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PENTANAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PENTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PENTANAMIDE is unique due to its combination of a cyano group, tetrahydrobenzothiophene moiety, and hexafluoropropanyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H19F6N3OS

Molecular Weight

427.4 g/mol

IUPAC Name

N-[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]pentanamide

InChI

InChI=1S/C17H19F6N3OS/c1-2-3-8-13(27)25-15(16(18,19)20,17(21,22)23)26-14-11(9-24)10-6-4-5-7-12(10)28-14/h26H,2-8H2,1H3,(H,25,27)

InChI Key

XCGMNSNZNLRUHP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C#N

Origin of Product

United States

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